2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile
Description
Chemical Identity and Structural Features
Molecular Composition
Structural Characteristics
The compound features a pyrimidine backbone with four distinct substituents (Figure 1):
- Amino group (-NH₂) at position 2
- Chlorine atom (-Cl) at position 4
- Methyl group (-CH₃) at position 6
- Cyano group (-C≡N) at position 5
Key Structural Observations :
- Planarity : X-ray crystallography confirms near-planar geometry with a maximum atomic deviation of 0.042 Å .
- Hydrogen Bonding : The amino group participates in intermolecular N-H···N interactions, forming dimeric structures in solid state .
- Electron Distribution : Resonance effects from the cyano group create electron-deficient regions at C-4 and C-6, influencing reactivity .
Table 1: Spectroscopic Data
Historical Development in Heterocyclic Chemistry
Early Milestones
- 1884 : Pinner's foundational work on pyrimidine synthesis via amidine condensations established synthetic precedents .
- 1900 : Gabriel's reduction of trichloropyrimidine marked the first isolation of unsubstituted pyrimidine .
- 1980s : Development of regioselective chlorination methods enabled targeted functionalization at C-4 .
Modern Advancements
- 2003 : Patent US20060035913A1 demonstrated alkali-mediated alkoxylation techniques applicable to 4-chloropyrimidines .
- 2022 : ACS Journal of Medicinal Chemistry documented Biginelli-inspired multicomponent syntheses of pyrimidine-5-carbonitriles .
- 2024 : Thieme Synthesis reported novel furopyrimidine derivatives from 5-cyano precursors .
Synthetic Evolution :
Traditional Route (Pre-2000):
2-Amino-4,6-dichloropyrimidine → Selective dechlorination → Limited yield (≤45%)
Modern Approach (Post-2010):
Cyanoketone + Carboxaldehyde + Guanidine → One-pot cyclization → Yields 60-89%
Position Within Pyrimidine Derivative Classifications
Taxonomic Hierarchy (IARC Exposome Explorer)
- Parent Class : Diazines
- Subclass : Pyrimidines
- Derivative Type : Amino-chloro-methyl-carbonitrile substituted
Properties
IUPAC Name |
2-amino-4-chloro-6-methylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-3-4(2-8)5(7)11-6(9)10-3/h1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGYLQNXUJUMKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801227714 | |
| Record name | 2-Amino-4-chloro-6-methyl-5-pyrimidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801227714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99586-66-0 | |
| Record name | 2-Amino-4-chloro-6-methyl-5-pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99586-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-chloro-6-methyl-5-pyrimidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801227714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-amino-4-chloro-6-methylpyrimidine-5-carbonitrile typically proceeds through nucleophilic aromatic substitution on a suitably substituted pyrimidine precursor, often starting from 2,4-dichloropyrimidine-5-carbonitrile derivatives. The key steps involve:
- Selective substitution of the chlorine atom at position 2 by an amino group.
- Retention or introduction of chlorine at position 4.
- Introduction of a methyl group at position 6.
- Preservation of the carbonitrile group at position 5.
Preparation from 2,4-Dichloropyrimidine-5-carbonitrile
A widely reported method involves the reaction of 2,4-dichloropyrimidine-5-carbonitrile with ammonia or ammonium hydroxide in 1,4-dioxane solvent at controlled temperatures (0–20 °C) for a few hours (typically 2–4 hours). This reaction selectively replaces the chlorine at position 2 with an amino group, yielding 2-amino-4-chloropyrimidine-5-carbonitrile as the less polar isomer, which can be separated by column chromatography.
| Parameter | Details |
|---|---|
| Starting material | 2,4-Dichloropyrimidine-5-carbonitrile |
| Reagent | Ammonia solution in 1,4-dioxane or ammonium hydroxide (28–30%) |
| Solvent | 1,4-Dioxane |
| Temperature | 0–20 °C |
| Reaction time | 2–4 hours |
| Yield | Approximately 56% to 60% |
| Purification | Column chromatography (hexane/ethyl acetate gradient) |
| Notes | Mixture of isomers formed; desired isomer is less polar |
This method is noted for its moderate yield and mild reaction conditions, making it suitable for laboratory-scale synthesis.
Introduction of the Methyl Group at Position 6
The methyl substitution at position 6 can be introduced through various synthetic routes, often involving the use of methyl-substituted pyrimidine precursors or via methylation reactions on suitable intermediates. While specific direct methylation methods on the pyrimidine ring are less commonly reported, an alternative approach involves synthesizing the pyrimidine ring with the methyl group already incorporated.
For example, condensation reactions involving α-cyanoketones bearing methyl groups, aldehydes, and guanidines can yield 2-amino-4,6-disubstituted pyrimidine-5-carbonitriles, including the 6-methyl derivative. This convergent three-component synthesis is inspired by Biginelli-type reactions and includes condensation, nucleophilic addition, cyclization, and aromatization steps in one pot.
| Reaction Component | Role |
|---|---|
| α-Cyanoketone (methyl-substituted) | Provides methyl group at position 6 |
| Aldehyde | Provides substituent at position 4 (can be chloro-substituted benzaldehyde) |
| Guanidine | Provides amino group at position 2 |
This method achieves moderate to excellent yields (45–89%) and allows structural diversity at positions 4 and 6, including the 6-methyl group.
Alternative Synthetic Routes and Functional Group Transformations
Additional synthetic routes reported in the literature involve multi-step transformations starting from thiourea, aldehydes, and ethyl cyanoacetate derivatives to build pyrimidine-5-carbonitrile scaffolds. These methods include:
- Refluxing equimolar mixtures of thiourea, substituted benzaldehydes, ethyl cyanoacetate, and potassium carbonate in ethanol for 5–7 hours to form pyrimidine-5-carbonitrile intermediates.
- Subsequent methylation reactions using methyl iodide and potassium carbonate in dry N,N-dimethylformamide at low temperatures to introduce methylthio groups.
- Chlorination reactions with phosphorus oxychloride under reflux to introduce chlorine atoms at desired positions.
- Substitution with amines such as morpholine to yield amino-substituted pyrimidines.
While these methods are more complex and tailored for specific derivatives, they demonstrate the versatility of pyrimidine-5-carbonitrile chemistry and could be adapted for preparing this compound with appropriate modifications.
Summary Table of Preparation Methods
Research Findings and Considerations
- The ammonia substitution method is straightforward and efficient for introducing the amino group at position 2 while retaining chlorine at position 4 and the carbonitrile group at position 5.
- The three-component reaction offers a flexible platform for synthesizing 2-amino-4,6-disubstituted pyrimidine-5-carbonitriles, including the 6-methyl derivative, with good yields and structural diversity.
- Multi-step syntheses allow for further functionalization but require careful control of reaction conditions and purification steps.
- Purification is commonly achieved by silica gel chromatography using hexane/ethyl acetate gradients.
- The choice of method depends on the scale, desired purity, and availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents like ethanol or methanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-amino-4-substituted-6-methylpyrimidine-5-carbonitrile derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Scientific Research Applications
Active Pharmaceutical Ingredients
ACMP serves as a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Notably, it has been utilized in the development of:
- Anticancer Medications : Research has indicated that derivatives of ACMP exhibit potential anticancer properties. For instance, studies have shown that certain pyrimidine derivatives, including those containing ACMP, can inhibit cancer cell proliferation effectively .
- Diabetes Treatments : ACMP is involved in synthesizing compounds aimed at managing diabetes. Its derivatives have been reported to interact with biological pathways relevant to glucose metabolism, demonstrating promising results in preclinical trials .
Anti-inflammatory Agents
Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including those derived from ACMP. These compounds have shown significant inhibition of cyclooxygenase-2 (COX-2) activity, which is crucial for the development of anti-inflammatory drugs. The IC50 values for some derivatives were comparable to established anti-inflammatory medications like celecoxib .
Herbicides
ACMP is extensively used in the agricultural sector as an intermediate for synthesizing herbicides. Its derivatives are particularly effective due to their ability to inhibit specific biochemical pathways in plants:
- Sulfonylurea Herbicides : ACMP is reacted with sulfonyl isocyanates to produce various sulfonylurea herbicides, which are known for their effectiveness against a broad spectrum of weeds while being environmentally friendly .
Chemical Characteristics
The chemical formula for 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile is . It typically appears as a white to off-white crystalline powder with a melting point range of 183–186 °C and is soluble in organic solvents like acetic acid but insoluble in water .
Synthesis and Evaluation of Anticancer Compounds
A study published in the Egyptian Journal of Chemistry detailed the synthesis of pyrimidine derivatives from ACMP and their evaluation against cancer cell lines. The results indicated that certain modifications enhanced their anticancer activity significantly, paving the way for new therapeutic strategies .
Development of New Herbicides
Research conducted on the synthesis of novel herbicides utilizing ACMP demonstrated its effectiveness in controlling resistant weed species. Field trials showed that these herbicides provided superior control compared to traditional options, highlighting the importance of ACMP in modern agriculture .
Mechanism of Action
The mechanism of action of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as a nitrification inhibitor by interfering with the enzymes involved in the nitrogen cycle . The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of pyrimidine-5-carbonitrile derivatives allows for tailored applications in medicinal and materials chemistry. Below is a comparative analysis of 2-amino-4-chloro-6-methylpyrimidine-5-carbonitrile with structurally analogous compounds:
Structural Modifications and Physicochemical Properties
Spectroscopic and Analytical Data
- IR Spectroscopy : Nitrile (CN) stretching observed at ~2212 cm⁻¹ across all derivatives. Methoxy groups show C-O stretches at ~1250 cm⁻¹, absent in chloro analogs .
- ¹H-NMR : Methyl groups (CH₃) resonate at δ 2.1–2.5 ppm, while aromatic protons in phenyl derivatives appear at δ 7.0–8.4 ppm .
- Mass Spectrometry : Molecular ion peaks (M⁺) align with calculated weights (e.g., m/z 306 for C₁₇H₁₁ClN₄ ).
Biological Activity
2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile is a pyrimidine derivative characterized by the presence of an amino group, a chlorine atom, and a carbonitrile group. This unique structure endows it with various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 188.01 g/mol. The presence of both amino and carbonitrile groups contributes to its reactivity and potential biological applications.
The biological activity of this compound primarily involves its interaction with specific enzymes and molecular targets:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, particularly those involved in inflammatory responses and cancer cell proliferation.
- Nitrification Inhibition : It acts as a nitrification inhibitor by interfering with enzymes in the nitrogen cycle, which can have implications in agricultural applications.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds related to this structure have shown efficacy against various bacterial strains by inhibiting dihydrofolate reductase, an enzyme critical for DNA synthesis in bacteria.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of this compound. It has demonstrated significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . The structure-activity relationship (SAR) indicates that electron-releasing substituents enhance this activity.
Anticancer Properties
The compound has also been evaluated for its anticancer effects. In vitro studies have shown that it can induce necrosis in certain cancer cell lines while exhibiting minimal cytotoxicity towards normal cells . This selectivity is crucial for developing targeted cancer therapies.
Case Studies
Research Developments
Ongoing research continues to explore the synthesis and modification of this compound derivatives to enhance their biological activities. Recent developments include:
- Synthesis Improvements : New synthetic routes have been established to create more potent analogs with improved pharmacokinetic properties .
- Dual Inhibitors : Compounds combining the pyrimidine structure with other pharmacophores are being developed to target multiple pathways simultaneously, particularly in cancer therapy .
Q & A
Basic: What synthetic methodologies are most effective for preparing 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile and its derivatives?
Answer:
The compound and its analogs are typically synthesized via nucleophilic substitution reactions. A common approach involves refluxing 2-methylthio-substituted pyrimidines with amines (e.g., phenethylamine, cyclohexylamine) in ethanol or aqueous conditions. For example, heating 2-methylthiopyrimidines with amines at reflux for 12–24 hours yields 4-amino-substituted derivatives, followed by acidification and crystallization . Key steps include:
- Reaction optimization: Adjusting solvent polarity (e.g., DMSO:water systems) improves solubility and reaction rates .
- Purification: Crystallization from ethanol or methanol enhances purity, with yields averaging 60–70% .
Advanced: How can conflicting spectroscopic data for structurally similar pyrimidinecarbonitriles be resolved?
Answer:
Discrepancies in IR, NMR, or mass spectrometry data often arise from substituent electronic effects or crystallographic packing. Methodological solutions include:
- Cross-validation: Combine H-NMR, C-NMR, and IR to confirm functional groups (e.g., NH at δ 5.10–6.00 ppm in H-NMR; CN stretch at ~2212 cm in IR) .
- High-resolution MS: Use exact mass measurements to distinguish between isotopic peaks (e.g., Cl vs. Br isotopes) and fragmentation patterns .
- X-ray crystallography: Resolve ambiguities in regiochemistry, as seen in derivatives like 4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Elemental analysis: Verify purity (>98%) by matching observed vs. calculated C, H, N percentages (e.g., CHClN requires C 66.56%, H 3.61%, N 18.26%) .
- Spectroscopy:
Advanced: How do substituent effects influence the reactivity and biological activity of this compound?
Answer:
- Electron-withdrawing groups (e.g., Cl, CF): Enhance electrophilicity at the pyrimidine C4 position, accelerating nucleophilic substitution. For example, 4-chloro derivatives react faster with amines than methyl-substituted analogs .
- Aromatic substituents: Bulky groups (e.g., 4-chlorophenyl) increase steric hindrance, reducing yields but improving thermal stability .
- Biological relevance: Derivatives like 4-Amino-2-(cyclohexylamino)-6-phenylpyrimidine-5-carbonitrile show antidiabetic activity, linked to NH and aryl group interactions with target enzymes .
Basic: What are the common pitfalls in synthesizing pyrimidinecarbonitriles, and how can they be mitigated?
Answer:
- Incomplete substitution: Prolong reflux times (up to 24 hours) and use excess amine (1.5–2 eq.) to ensure full conversion .
- Low crystallinity: Optimize solvent polarity (e.g., ethanol for high-melting-point derivatives like 4h, mp 222°C) .
- Byproduct formation: Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate) to isolate intermediates .
Advanced: How can computational methods aid in predicting the physicochemical properties of novel derivatives?
Answer:
- DFT calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic routes for electron-deficient analogs .
- Molecular docking: Model interactions with biological targets (e.g., antidiabetic enzymes) to prioritize derivatives for synthesis .
- Solubility prediction: Use COSMO-RS models to optimize solvent systems for crystallization .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Perform reactions in fume hoods due to potential HCl fumes during acidification .
- Storage: Keep in airtight containers at 2–8°C to prevent hydrolysis of the nitrile group .
Advanced: How can structural modifications enhance the compound’s stability under physiological conditions?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
